molecular formula C30H34N6O2S B12730029 Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide CAS No. 164357-38-4

Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide

Cat. No.: B12730029
CAS No.: 164357-38-4
M. Wt: 542.7 g/mol
InChI Key: KWRNSKBOSJIDBK-UHFFFAOYSA-N
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Description

Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyrazolo-pyrido-thiazine core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo-pyrido-thiazine core, followed by the introduction of the phenyl and piperazinyl groups. Common reagents used in these reactions include various halides, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Various substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine derivatives may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo-pyrido-thiazine derivatives with varying substituents. Examples might include:

  • Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine derivatives with different alkyl or aryl groups.
  • Compounds with modifications to the piperazinyl or phenyl groups.

Uniqueness

The uniqueness of Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide lies in its specific combination of functional groups and the resulting biological and chemical properties

Properties

CAS No.

164357-38-4

Molecular Formula

C30H34N6O2S

Molecular Weight

542.7 g/mol

IUPAC Name

4,11,13-trimethyl-5-phenyl-7-[3-(4-phenylpiperazin-1-yl)propyl]-8λ6-thia-3,4,7,10-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2,5,10,12-pentaene 8,8-dioxide

InChI

InChI=1S/C30H34N6O2S/c1-22-21-23(2)31-30-26(22)27-29(28(33(3)32-27)24-11-6-4-7-12-24)36(39(30,37)38)16-10-15-34-17-19-35(20-18-34)25-13-8-5-9-14-25/h4-9,11-14,21H,10,15-20H2,1-3H3

InChI Key

KWRNSKBOSJIDBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=NN(C(=C3N(S2(=O)=O)CCCN4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6)C)C

Origin of Product

United States

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